molecular formula C17H26INO3 B1663689 6-Iodonordihydrocapsaicin CAS No. 859171-97-4

6-Iodonordihydrocapsaicin

Cat. No. B1663689
M. Wt: 419.3 g/mol
InChI Key: AAORACFZMYMFCG-UHFFFAOYSA-N
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Description

6-Iodonordihydrocapsaicin is a solid compound with the empirical formula C17H26INO3 . It has a molecular weight of 419.30 . It is a weak ERα agonist and has been demonstrated to induce luciferase gene expression . It is also known to act as a TRPV1 (V1) vanilloid receptor antagonist .


Molecular Structure Analysis

The molecular structure of 6-Iodonordihydrocapsaicin is represented by the SMILES string CCCCCCCCCC(=O)NCc1cc(OC)c(O)cc1I . This indicates that the compound contains a long carbon chain, an amide group, and an iodinated phenol group.


Physical And Chemical Properties Analysis

6-Iodonordihydrocapsaicin is a white solid . It is soluble in DMSO (~44 mg/mL) but insoluble in water . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

6-Iodonordihydrocapsaicin is a compound with the empirical formula C17H26INO3 and a molecular weight of 419.30 . It is a solid substance that is soluble in DMSO (~44 mg/mL) but insoluble in water . It is typically stored at temperatures between 2-8°C and should be protected from light .

In terms of its applications, 6-Iodonordihydrocapsaicin has been identified as a potential antagonist of the Transient Receptor Potential Channels of Melastatin type 8 (TRPM8) . This suggests that it could have applications in the field of neuroscience or pharmacology , particularly in research related to pain perception and inflammation.

Safety And Hazards

6-Iodonordihydrocapsaicin is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]nonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26INO3/c1-3-4-5-6-7-8-9-17(21)19-12-13-10-16(22-2)15(20)11-14(13)18/h10-11,20H,3-9,12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAORACFZMYMFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)NCC1=CC(=C(C=C1I)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408796
Record name 6-Iodonordihydrocapsaicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodonordihydrocapsaicin

CAS RN

859171-97-4
Record name Nonanamide, N-((4-hydroxy-2-iodo-5-methoxyphenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859171974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Iodonordihydrocapsaicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Iodonordihydrocapsaicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NONANAMIDE, N-((4-HYDROXY-2-IODO-5-METHOXYPHENYL)METHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36DPP36EQD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
G Appendino, N Daddario, A Minassi… - Journal of medicinal …, 2005 - ACS Publications
… Iodination took place selectively at C-6, that is ortho to the benzylic carbon and para to the methoxy group, and, after deprotection, 6‘-iodononivamide (6‘-iodonordihydrocapsaicin, 4b) …
Number of citations: 69 pubs.acs.org
ALB Terzian, DG dos Reis, FS Guimarães… - …, 2014 - Springer
… increase in fear-associated responses that could be blocked by 6-iodonordihydrocapsaicin. … was employed in the present work (6-iodonordihydrocapsaicin; Appendino et al. 2003). …
Number of citations: 36 link.springer.com
U Grabiec, M Koch, S Kallendrusch, R Kraft, K Hill… - …, 2012 - Elsevier
… channel V1 (TRPV1) antagonist 6-iodonordihydrocapsaicin and A1 (TRPA1) antagonist HC-… AM630, O-1918, 6-iodonordihydrocapsaicin and HC-030031 showed no effects at all NADA …
Number of citations: 29 www.sciencedirect.com
A Perez‐Burgos, L Wang… - The Journal of …, 2015 - Wiley Online Library
… To show that capsaicin acted on TRPV 1 receptors we established that when 10 μm 6-iodonordihydrocapsaicin was added to the recording bath solution prior to puffing capsaicin (n = 4…
Number of citations: 104 physoc.onlinelibrary.wiley.com
MV Fogaça, DC Aguiar, FA Moreira, FS Guimaraes - Neuropharmacology, 2012 - Elsevier
… The higher and ineffective ACEA dose caused anxiogenic- and anxiolytic-like effects, when injected after AM251 or the TRPV 1 antagonist 6-iodonordihydrocapsaicin (6-I-CPS), …
Number of citations: 91 www.sciencedirect.com
MV Fogaça, AB Sonego, V Rioli, FC Gozzo… - Pharmacology …, 2015 - Elsevier
Hemopressin (PVNFKFLSH; HP) is an orally active peptide derived from rat hemoglobin α-chain that could act as an inverse agonist at cannabinoid type 1 receptors (CB 1 ). Here, we …
Number of citations: 34 www.sciencedirect.com
P Medeiros, M Oliveira-Silva, SE Negrini-Ferrari… - Brain Research …, 2020 - Elsevier
… The transient receptor potential vanilloid type 1 (TRPV 1 ) agonists 6-iodonordihydrocapsaicin (6-I-CPS) and N-oleoyldopamine (OLDA: Tocris, USA) were dissolved in vehicle (10 % …
Number of citations: 19 www.sciencedirect.com
J Li, D Ma, Y Lin, J Fu, A Zhang - Toxicology Letters, 2014 - Elsevier
… The result of MVLN cell-based transactivation assay fully accorded with the AADS result for HPTE and the tested capsaicin-like compounds, and 6-iodonordihydrocapsaicin (6-I-CPS) …
Number of citations: 7 www.sciencedirect.com
JA Silva, RC Almada, LL Falconi-Sobrinho… - Brain Research …, 2023 - bv.fapesp.br
… AEA at the highest concentration caused a panicogenic-like effect that was antagonised by the CPu pretreatment with 6-iodonordihydrocapsaicin (6-I-CPS) at different concentrations (…
Number of citations: 0 bv.fapesp.br
DC Mascarenhas, KS Gomes, T Sorregotti… - Frontiers in …, 2017 - frontiersin.org
… investigated the effects of intra-dPAG injections of AEA, capsaicin (a TRPV1 agonist), WIN 55,212-2 (a CB1 agonist), AM251 (a CB1 receptor antagonist), or 6-iodonordihydrocapsaicin (…
Number of citations: 9 www.frontiersin.org

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